molecular formula C32H42N4O6 B11999317 N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea

N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea

Cat. No.: B11999317
M. Wt: 578.7 g/mol
InChI Key: OHVYOXIKPDXSJX-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-N’-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)-N’-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea typically involves multi-step organic reactions. The initial step often includes the protection of functional groups, followed by the formation of intermediate compounds through nucleophilic substitution or condensation reactions. The final step usually involves the deprotection of functional groups to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)-N’-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-N’-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-N’-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl urea derivatives and methoxy-substituted aromatic compounds. Examples include:

  • N-(3,4-Dimethoxybenzyl)-N’-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea
  • N-(3,4-Dimethoxybenzyl)-N’-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea

Uniqueness

The uniqueness of N-(3,4-Dimethoxybenzyl)-N’-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H42N4O6

Molecular Weight

578.7 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[3-[2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea

InChI

InChI=1S/C32H42N4O6/c1-31(2,35-29(37)33-19-21-12-14-25(39-5)27(16-21)41-7)23-10-9-11-24(18-23)32(3,4)36-30(38)34-20-22-13-15-26(40-6)28(17-22)42-8/h9-18H,19-20H2,1-8H3,(H2,33,35,37)(H2,34,36,38)

InChI Key

OHVYOXIKPDXSJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC(=C(C=C2)OC)OC)NC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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